molecular formula C13H12ClFN6O3 B7740264 N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide

Cat. No.: B7740264
M. Wt: 354.72 g/mol
InChI Key: OUFCSOOPODDBIP-FMQZQXMHSA-N
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Description

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN6O3/c14-8-2-1-3-9(15)7(8)6-17-19-10(22)4-5-16-11-12(23)18-13(24)21-20-11/h1-3,6H,4-5H2,(H,16,20)(H,19,22)(H2,18,21,23,24)/b17-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCSOOPODDBIP-FMQZQXMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCNC2=NNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)CCNC2=NNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 3-amino-1-propanamide.

    Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde undergoes a condensation reaction with 3-amino-1-propanamide in the presence of a suitable catalyst to form the Schiff base intermediate.

    Cyclization: The Schiff base intermediate is then cyclized with cyanuric chloride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be optimized by using microwave irradiation to reduce reaction times and improve yields. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic and heterocyclic rings.

Scientific Research Applications

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.

    Agrochemicals: It is used in the development of new pesticides and herbicides.

    Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the compound.

    Cyanuric chloride: Used in the cyclization step of the synthesis.

    Other Schiff bases: Compounds with similar structures and reactivity.

Uniqueness

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

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